4,5-Difluoro-2-(methylamino)benzoic acid
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Overview
Description
4,5-Difluoro-2-(methylamino)benzoic acid is an organic compound with the molecular formula C8H7F2NO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by a methylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-2-(methylamino)benzoic acid typically involves the introduction of fluorine atoms and a methylamino group onto a benzoic acid derivative. One common method is through the use of electrophilic aromatic substitution reactions, where fluorine atoms are introduced using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The methylamino group can be introduced via nucleophilic substitution reactions using methylamine .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-2-(methylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The fluorine atoms and the methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
4,5-Difluoro-2-(methylamino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4,5-Difluoro-2-(methylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, while the methylamino group can participate in hydrogen bonding and other interactions. These properties make it a valuable intermediate in various chemical reactions and biological processes .
Comparison with Similar Compounds
Similar Compounds
4,5-Difluoro-2-methylbenzoic acid: Similar structure but lacks the methylamino group.
4,5-Difluoro-2-hydroxybenzoic acid: Contains a hydroxyl group instead of a methylamino group.
4,5-Difluoro-2-aminobenzoic acid: Contains an amino group instead of a methylamino group.
Uniqueness
4,5-Difluoro-2-(methylamino)benzoic acid is unique due to the presence of both fluorine atoms and a methylamino group, which confer distinct chemical and physical properties. These features make it particularly useful in the synthesis of complex organic molecules and in various research applications .
Properties
Molecular Formula |
C8H7F2NO2 |
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Molecular Weight |
187.14 g/mol |
IUPAC Name |
4,5-difluoro-2-(methylamino)benzoic acid |
InChI |
InChI=1S/C8H7F2NO2/c1-11-7-3-6(10)5(9)2-4(7)8(12)13/h2-3,11H,1H3,(H,12,13) |
InChI Key |
GRMCDEXQGUNXGS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1C(=O)O)F)F |
Origin of Product |
United States |
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